molecular formula C9H8N2O2 B1308824 7-Nitro-3,4-dihydroisoquinoline CAS No. 62541-59-7

7-Nitro-3,4-dihydroisoquinoline

Cat. No.: B1308824
CAS No.: 62541-59-7
M. Wt: 176.17 g/mol
InChI Key: GVHORNVRKMSZLA-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group at the 7th position and the dihydroisoquinoline core makes this compound of particular interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroisoquinoline with nitroalkanes in the presence of polyphosphoric acid. This method is known for its efficiency and high yield . Another method involves the use of nitroalkanes in combination with other reagents such as oxalyl chloride and iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • 3,4-Dihydroisoquinolinone

Comparison: 7-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. Compared to 6,7-dimethoxy-3,4-dihydroisoquinoline, the nitro derivative exhibits different reactivity and potential biological activities. The presence of the nitro group also makes it more susceptible to reduction reactions compared to its methoxy counterparts .

Biological Activity

7-Nitro-3,4-dihydroisoquinoline (7-NIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

7-NIQ is characterized by its isoquinoline backbone with a nitro group at the 7-position, which influences its reactivity and biological properties. The molecular formula is C9_9H8_8N2_2O2_2, and it exhibits unique chemical properties due to the presence of the nitro group.

The biological activity of 7-NIQ is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting platelet aggregation, which could be beneficial in cardiovascular diseases .
  • Neuroprotective Effects : Research indicates that 7-NIQ can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies have indicated that 7-NIQ possesses antimicrobial properties, making it a candidate for further development in infectious disease treatment.

1. Anticancer Properties

Studies have demonstrated that 7-NIQ exhibits anticancer activity through various pathways. It has been evaluated against different cancer cell lines, showing selective cytotoxicity. A notable study revealed that derivatives of 7-NIQ could inhibit cell proliferation in human cancer cells while exhibiting low toxicity to normal cells .

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15Inhibited proliferation
MCF-7 (Breast Cancer)20Induced apoptosis
A549 (Lung Cancer)25Cell cycle arrest

2. Neuropharmacology

The compound has been investigated for its neuroprotective effects. In vitro studies using PC12 cells (a model for neuronal function) showed that 7-NIQ could protect against glucocorticoid-induced neurotoxicity, suggesting its potential as an antidepressant or anxiolytic agent .

Treatment Neuroprotection (%) Mechanism
Control0No treatment
7-NIQ (10 µM)60Reduces oxidative stress
Agomelatine (10 µM)55Serotonin receptor modulation

3. Antimicrobial Activity

Research indicates that 7-NIQ exhibits antimicrobial properties against various pathogens. Its efficacy was assessed using standard disk diffusion methods against bacterial strains such as E. coli and Staphylococcus aureus.

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
E. coli1550 µg/mL
S. aureus1840 µg/mL

Case Studies

  • Platelet Aggregation Inhibition : A study reported that derivatives of 7-NIQ showed selective inhibitory effects on platelet aggregation, which could be useful in developing antithrombotic agents .
  • Neuroprotective Effects : In an animal model of depression, treatment with 7-NIQ resulted in reduced immobility times during forced swim tests, indicating potential antidepressant effects .
  • Anticancer Efficacy : A series of synthesized compounds based on the structure of 7-NIQ were tested for their anticancer properties, showing promising results against various cancer cell lines while maintaining low toxicity to normal cells .

Properties

IUPAC Name

7-nitro-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHORNVRKMSZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395922
Record name 7-nitro-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62541-59-7
Record name 7-nitro-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 7-Nitro-3,4-dihydroisoquinoline is oxidized with m-chloroperbenzoic acid (m-CPBA)?

A1: The reaction of this compound, specifically the derivative 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, with m-CPBA leads to the formation of various products. The major products are oxaziridine and nitrone, with the solvent used influencing their relative proportions []. Interestingly, when using 2.5 equivalents of m-CPBA, the reaction yields small amounts of oxaziridines, hydroxamic acids, and notably, O-acylhydroxamate compounds []. This unexpected formation of O-acylhydroxamate highlights the complex reactivity of this dihydroisoquinoline derivative under oxidative conditions.

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